molecular formula C9H7ClN2O B2654151 7-Amino-4-chloro-1(2H)-isoquinolinone CAS No. 1036390-32-5

7-Amino-4-chloro-1(2H)-isoquinolinone

Cat. No. B2654151
CAS RN: 1036390-32-5
M. Wt: 194.62
InChI Key: VATFTKTWQDTWBD-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-1(2H)-isoquinolinone, commonly referred to as 7-ACI, is a heterocyclic compound that is widely used in medicinal chemistry and organic synthesis. 7-ACI is a versatile building block for the synthesis of a variety of biologically active compounds, such as antitumor agents, antibiotics, and anti-inflammatory drugs. Its unique structure and reactivity make it an attractive target for further research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A series of derivatives related to 7-Amino-4-chloro-1(2H)-isoquinolinone were synthesized to assess their cytotoxic activities. These compounds, derived from aminoanthraquinones, were studied for their ability to inhibit the growth of various cancer cell lines, including in vivo subcutaneous colon 38 tumors in mice. Certain derivatives demonstrated significant cytotoxicity and antitumor activity, warranting further investigation as potential cancer treatments (Bu et al., 2001).

Anti-Plasmodial Activity

Research on the structural modifications of aminoquinolines, including compounds structurally related to 7-Amino-4-chloro-1(2H)-isoquinolinone, has provided insights into their antiplasmodial activity. These studies have shown that certain derivatives are effective against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment (De et al., 1998).

Antimicrobial Activity

New derivatives of tetrahydrothieno[2,3-c]isoquinolines, which can be synthesized from compounds related to 7-Amino-4-chloro-1(2H)-isoquinolinone, have been explored for their antimicrobial properties. These compounds displayed promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents (Zaki et al., 2019).

Pharmacological Interference in Cancer Treatment

Chloroquine and its derivatives, related to 7-Amino-4-chloro-1(2H)-isoquinolinone, have been studied for their potential to enhance the efficacy of cancer treatment. These compounds can sensitize cancer cells to chemotherapy and radiation by inhibiting autophagy, a process that cancer cells often exploit for survival. This pharmacological interference has opened new avenues for cancer therapy, combining traditional treatments with autophagy inhibitors (Maycotte et al., 2012).

properties

IUPAC Name

7-amino-4-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFTKTWQDTWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-chloro-1(2H)-isoquinolinone

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